Flt3-IN-4

概要

説明

FLT3-IN-4は、FMS様チロシンキナーゼ3(FLT3)の強力な阻害剤であり、造血幹細胞の増殖と生存に重要な役割を果たす受容体型チロシンキナーゼです。 FLT3の変異は、急性骨髄性白血病(AML)に頻繁に関連しており、FLT3阻害剤は、この侵攻性の高い癌の治療において貴重な役割を果たしています .

準備方法

合成経路と反応条件: FLT3-IN-4は、複数段階の有機合成プロセスを通じて合成できます。この合成には、典型的には、求核置換、環化、官能基変換などの反応による、主要な中間体の形成が含まれます。 反応条件には、収率と純度を最適化するため、多くの場合、有機溶媒、触媒、温度と圧力の制御が含まれます .

工業生産方法: this compoundの工業生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、大規模反応器の反応条件の最適化、一貫した品質管理の確保、規制基準の遵守が含まれます。 連続フロー化学や自動合成などの手法が、効率と再現性を高めるために用いられることがあります .

3. 化学反応の分析

反応の種類: this compoundは、以下を含むさまざまな化学反応を受けます。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素を付加したり、水素を除去したりする反応です。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、水素を付加したり、酸素を除去したりする反応です。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: ハロゲン、アミン、チオール。

生成される主な生成物: これらの反応から生成される主な生成物は、this compoundに存在する特定の官能基と反応条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

化学反応の分析

Types of Reactions: FLT3-IN-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

FLT3-IN-4は、以下を含む、幅広い科学研究における応用があります。

化学: FLT3阻害剤の構造活性相関を研究し、新しい治療薬を開発するためのツール化合物として使用されます。

生物学: 細胞ベースのアッセイで用いられ、FLT3が細胞シグナル伝達と増殖に果たす役割を調査します。

医学: AMLやその他のFLT3関連癌の治療における有効性を評価するために、前臨床研究と臨床研究で使用されています。

作用機序

FLT3-IN-4は、FLT3受容体の活性部位に結合し、そのキナーゼ活性を阻害することで効果を発揮します。これは、細胞増殖と生存に関与するSTAT5、AKT、ERKなどの下流シグナル伝達分子のリン酸化を阻止します。 これらの経路を遮断することで、this compoundはアポトーシスを誘導し、FLT3変異細胞の増殖を阻害します .

6. 類似の化合物との比較

This compoundは、ミドスタウリン、ギルテリチニブ、キザルチニブなどの他のFLT3阻害剤と比較されます。これらの化合物はすべてFLT3を標的としていますが、this compoundは、その構造的特徴と結合親和性において独自であり、これが異なる有効性と耐性プロファイルをもたらす可能性があります。類似の化合物には以下が含まれます。

ミドスタウリン: AMLに対するFDA承認を受けた最初のFLT3阻害剤です。

ギルテリチニブ: 選択性が向上した第2世代のFLT3阻害剤です。

キザルチニブ: FLT3-ITD変異に対して強力な活性を示すことが知られています .

This compoundの独自な構造特性と結合特性は、耐性を克服し、治療効果を改善する可能性のある利点を提供し、FLT3阻害剤の兵器庫に貴重な追加をもたらします。

類似化合物との比較

FLT3-IN-4 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target FLT3, this compound is unique in its structural features and binding affinity, which may result in different efficacy and resistance profiles. Similar compounds include:

Midostaurin: The first FDA-approved FLT3 inhibitor for AML.

Gilteritinib: A second-generation FLT3 inhibitor with improved selectivity.

Quizartinib: Known for its potent activity against FLT3-ITD mutations .

This compound’s unique structural characteristics and binding properties make it a valuable addition to the arsenal of FLT3 inhibitors, offering potential advantages in overcoming resistance and improving therapeutic outcomes.

特性

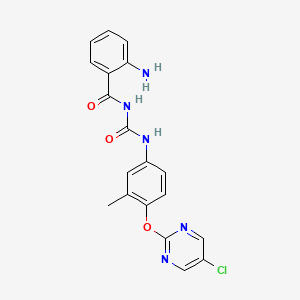

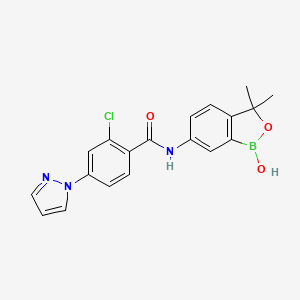

IUPAC Name |

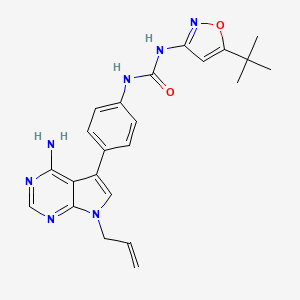

1-[4-(4-amino-7-prop-2-enylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O2/c1-5-10-30-12-16(19-20(24)25-13-26-21(19)30)14-6-8-15(9-7-14)27-22(31)28-18-11-17(32-29-18)23(2,3)4/h5-9,11-13H,1,10H2,2-4H3,(H2,24,25,26)(H2,27,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMGYPHSYIMHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

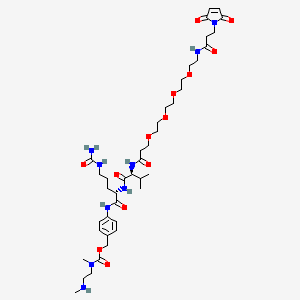

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

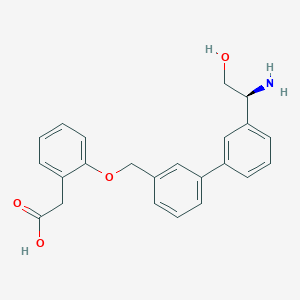

![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B8107564.png)

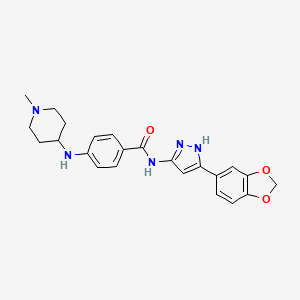

![2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide](/img/structure/B8107588.png)

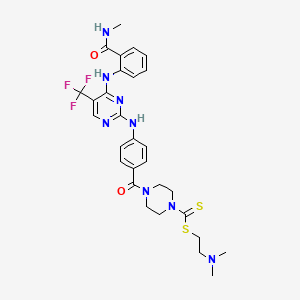

![N-[3-(5,6-diethyl-4-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B8107623.png)